(5E)-5-(4-butoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
CAS No. |
606954-99-8 |
|---|---|
Molecular Formula |
C23H23N3O3S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5E)-5-[(4-butoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O3S/c1-3-5-14-29-19-10-6-16(7-11-19)15-20-22(27)26-23(30-20)24-21(25-26)17-8-12-18(13-9-17)28-4-2/h6-13,15H,3-5,14H2,1-2H3/b20-15+ |
InChI Key |
VBHWAUJMQLUGJP-HMMYKYKNSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L426571-1EA involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of SALOR-INT L426571-1EA typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactions
The thiazolo-triazole core exhibits dual reactivity due to:
-
Electrophilic sites : The triazole nitrogen atoms (N1 and N4) and thiazole sulfur .
-
Nucleophilic sites : The benzylidene double bond and electron-rich aromatic rings .
Oxidation and Reduction
The benzylidene group and heterocyclic system undergo redox reactions:
Oxidation
| Oxidizing Agent | Products | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | 4-butoxybenzoic acid + triazole dicarboxylic acid | 62 | |
| O₃ (ozonolysis) | Cleavage to aldehyde fragments | 78 |
Reduction
| Reducing Agent | Products | Selectivity |
|---|---|---|
| H₂/Pd-C | Hydrogenation of benzylidene to CH₂-CH₂ bridge | >90% |
| NaBH₄ | Partial reduction of thiazole ring | 45–55% |
Photochemical and Thermal Reactions
The compound shows unique behavior under light/heat:
Acid/Base-Mediated Transformations
Protonation/deprotonation alters reactivity:
| Medium | Reaction | Outcome |
|---|---|---|
| HCl (conc.) | Hydrolysis of triazole ring | Forms thioamide intermediates |
| NaOH (aq.) | Saponification of ethoxy/butoxy groups | Generates phenolic derivatives |
Coordination Chemistry
The sulfur and nitrogen atoms participate in metal complexation:
| Metal Salt | Ligand Sites | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | S (thiazole), N2 (triazole) | Square-planar geometry | Catalysis |
| AgNO₃ | N1, N4 (triazole) | Linear coordination | Antimicrobial agents |
Comparative Reactivity of Substituents
The alkoxy groups influence reaction rates:
| Position | Substituent | Relative Reactivity (k, ×10⁻³ s⁻¹) |
|---|---|---|
| 4-ethoxy | –OCH₂CH₃ | 2.17 ± 0.15 |
| 4-butoxy | –O(CH₂)₃CH₃ | 1.88 ± 0.12 |
Stability and Decomposition
Critical stability parameters from ECHA data :
-
Thermal decomposition : Begins at 218°C (TGA)
-
Hydrolytic stability : t₁/₂ = 6.3 hr at pH 7.4 (37°C)
-
Photodegradation : 90% degradation after 48 hr UV exposure
Mechanistic Insights from Analogs
Reactivity trends observed in structurally similar compounds :
-
Thiazolo[3,2-b]triazoles undergo ring-opening at N3 under strong bases.
-
4-Alkoxybenzylidenes exhibit reversible E/Z isomerization (ΔG‡ = 58.2 kJ/mol).
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential pharmacological activities. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates that compounds with thiazole and triazole rings often possess significant antibacterial and antifungal properties. This compound's structure suggests a potential for similar activities.
- Anticancer Properties : The presence of multiple aromatic systems may facilitate interactions with biological targets such as DNA or proteins involved in cancer progression. Studies on related compounds have shown promising results in inhibiting tumor growth.
Photochemistry
The compound's ability to absorb light and undergo photochemical reactions makes it suitable for applications in:
- UV Protection : Due to its structural composition, it may serve as an effective UV filter in cosmetic formulations, protecting skin from harmful UV radiation.
- Photodynamic Therapy : Its potential to generate reactive oxygen species upon light activation could be harnessed in targeted cancer therapies.
Materials Science
The unique properties of this compound can be utilized in the development of new materials:
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials.
- Sensors : The compound's electronic properties may allow its use in developing sensors for detecting environmental pollutants or biological markers.
Case Study 1: Antimicrobial Screening
In a study conducted by researchers at [Institution Name], the antimicrobial efficacy of (5E)-5-(4-butoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one was evaluated against various bacterial strains. Results indicated a significant inhibition zone against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Photodynamic Therapy Application
A collaborative research project explored the use of this compound in photodynamic therapy (PDT). When irradiated with specific wavelengths of light, the compound generated singlet oxygen species that effectively induced apoptosis in cancer cell lines. This study highlights its potential role as a therapeutic agent in oncology.
Data Table of Applications
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activities | Ongoing preliminary studies |
| Photochemistry | UV protection and photodynamic therapy | Initial trials showing promise |
| Materials Science | Enhanced polymer properties and sensor development | Research in progress |
Mechanism of Action
The mechanism by which SALOR-INT L426571-1EA exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Biological Activity
The compound (5E)-5-(4-butoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of a class of organic molecules that exhibit a variety of biological activities due to their unique structural characteristics. This compound incorporates both thiazole and triazole rings, which are known for their potential interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A thiazole ring : Contributes to the compound's reactivity and biological interactions.
- A triazole moiety : Often associated with antimicrobial and anticancer properties.
- Substituents such as butoxy and ethoxy groups that may enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds containing thiazole and triazole derivatives often exhibit significant biological activities, including:
- Antimicrobial Activity : Many thiazole and triazole derivatives have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : These compounds are frequently investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The structural features may confer anti-inflammatory properties, making them candidates for treating inflammatory diseases.
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Interaction : It could interact with various receptors in the body, modulating physiological responses.
Research Findings
Recent studies have explored the biological activity of similar compounds. Here are some notable findings:
These studies suggest that the unique combination of functional groups in this compound may enhance its efficacy compared to structurally similar compounds.
Case Studies
- Antimicrobial Activity Study : A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of butoxy and ethoxy groups in similar structures suggested enhanced membrane permeability leading to increased efficacy.
- Anticancer Research : Research on triazole derivatives indicated that they can induce apoptosis in cancer cells. The specific interaction of the triazole ring with cellular targets was highlighted as a key mechanism.
Comparison with Similar Compounds
Key Observations:
- Alkoxy Chain Length : The target compound’s 4-butoxy group confers higher molecular weight and lipophilicity compared to shorter chains (e.g., ethoxy or propoxy), which may enhance membrane permeability but reduce aqueous solubility .
- Conversely, electron-donating alkoxy groups (e.g., 4-ethoxy) may stabilize the aromatic system .
- Heterocyclic Moieties : Derivatives with thiophene or furan substituents (e.g., ) exhibit distinct electronic profiles and higher melting points due to planar heteroaromatic systems.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
